molecular formula C12H15IO3 B8530168 4-(2-Iodophenoxy)butyric acid ethyl ester

4-(2-Iodophenoxy)butyric acid ethyl ester

Cat. No. B8530168
M. Wt: 334.15 g/mol
InChI Key: CKDUWOMNBUITEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05183925

Procedure details

Under the conditions of example 2A, 25 g of 2-iodophenol and 22.16 g of 4-bromobutyric acid ethyl ester are reacted in 100 ml of dimethylformamide in the presence of 74 g of cesium carbonate, worked up, and 24.2 g of 4-(2-iodophenoxy)butyric acid ethyl ester with a boiling point of 200° C./0.02 mbar is obtained as a colorless oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22.16 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[CH2:9]([O:11][C:12](=[O:17])[CH2:13][CH2:14][CH2:15]Br)[CH3:10].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[CH2:9]([O:11][C:12](=[O:17])[CH2:13][CH2:14][CH2:15][O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[I:1])[CH3:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
IC1=C(C=CC=C1)O
Name
Quantity
22.16 g
Type
reactant
Smiles
C(C)OC(CCCBr)=O
Name
cesium carbonate
Quantity
74 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCCOC1=C(C=CC=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.2 g
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.